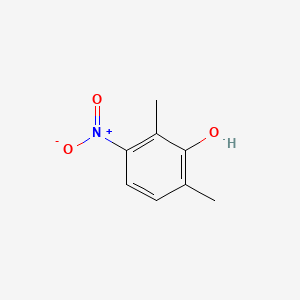

2,6-Dimethyl-3-nitrophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyl-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZASZCQVZPLXHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20220223 | |

| Record name | 3-Nitro-2,6-xylenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6994-63-4 | |

| Record name | 2,6-Dimethyl-3-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6994-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-2,6-xylenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006994634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitro-2,6-xylenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitro-2,6-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Preamble: Navigating a Sparsely Documented Isomer

An In-depth Technical Guide to the Chemical Properties of 2,6-Dimethyl-3-nitrophenol

In the vast landscape of substituted phenols, this compound emerges as a compound of significant academic interest, primarily due to its unique substitution pattern which offers a compelling case study in steric and electronic effects. Unlike its more extensively documented isomer, 2,6-dimethyl-4-nitrophenol, the 3-nitro variant is not widely characterized in peer-reviewed literature. This guide, therefore, adopts a first-principles approach. It builds a comprehensive profile of this compound by integrating foundational principles of physical organic chemistry with comparative analysis of its structural analogs. For researchers and drug development professionals, this document serves not just as a repository of known data, but as a predictive framework for understanding and utilizing this molecule in novel applications.

Core Physicochemical and Structural Analysis

This compound is an aromatic organic compound featuring a phenol backbone substituted with two methyl groups and a nitro group. The precise placement of these functional groups dictates its chemical personality.

Molecular Identity and Predicted Properties

A definitive CAS Number has been identified as 6994-63-4[1]. The fundamental properties are summarized below. It is critical to note that while some data is established, other values are predicted based on chemical principles and data from analogous compounds.

| Property | Value / Predicted Value | Source / Basis |

| IUPAC Name | This compound | --- |

| CAS Number | 6994-63-4 | [1] |

| Molecular Formula | C₈H₉NO₃ | [2] |

| Molecular Weight | 167.16 g/mol | [2] |

| Appearance | Yellowish crystalline solid (Predicted) | Based on nitrophenol analogs |

| Melting Point | Not experimentally determined. | --- |

| Boiling Point | Not experimentally determined. | --- |

| Solubility | Predicted to be sparingly soluble in water, soluble in polar organic solvents (e.g., ethanol, acetone, DMSO). | Structural analogy |

| pKa (Acidity) | Predicted to be ~8.0 - 8.5 | See Section 1.3 for detailed analysis |

Structural Representation

The spatial arrangement of the functional groups is central to the molecule's properties.

Figure 1: Structure of this compound.

The Causality of Acidity: An Analysis of Electronic and Steric Effects

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups (EWGs) stabilize the phenoxide ion, increasing acidity (lowering pKa), while electron-donating groups (EDGs) destabilize it, decreasing acidity (raising pKa).

-

The Nitro Group (-NO₂): In the meta position (C3), the powerful resonance (-M effect) withdrawal of the nitro group is inoperative. Its acid-strengthening effect arises almost exclusively from its strong inductive effect (-I effect), pulling electron density through the sigma bonds.

-

The Methyl Groups (-CH₃): The two methyl groups at the C2 and C6 positions are weak EDGs, acting through both inductive (+I effect) and hyperconjugation effects. Both effects increase electron density in the ring, which tends to destabilize the phenoxide and decrease acidity.

Comparative Analysis:

-

vs. Phenol (pKa ≈ 10.0): The strong -I effect of the nitro group outweighs the +I effects of the two methyl groups. Therefore, this compound is predicted to be significantly more acidic than phenol.

-

vs. 3-Nitrophenol (pKa ≈ 8.4): The presence of two electron-donating methyl groups in the target molecule will counteract the acid-strengthening effect of the nitro group. Consequently, this compound will be less acidic (have a higher pKa) than 3-nitrophenol.

-

vs. 2,6-Dimethyl-4-nitrophenol (pKa ≈ 7.15): This comparison is most illustrative. In the 4-nitro isomer, the nitro group is para to the hydroxyl group, allowing it to exert both a strong -I and a very strong -M (resonance) effect, which greatly stabilizes the phenoxide.[3][4] The methyl groups at C2 and C6 do not sterically hinder this resonance. In our target molecule, the 3-nitro isomer, the lack of a resonance effect means it will be substantially less acidic than its 4-nitro counterpart.[5]

Predicted pKa: Based on this analysis, a pKa value in the range of 8.0 - 8.5 is a reasonable prediction.

Predicted Spectroscopic Signatures

| Technique | Predicted Features |

| ¹H NMR | - -OH Proton: A broad singlet, chemical shift variable (typically ~5-10 ppm). - Aromatic Protons: Two doublets in the aromatic region (~7-8 ppm), corresponding to the protons at C4 and C5. They will exhibit a small meta-coupling (J ≈ 2-3 Hz). - Methyl Protons: Two distinct singlets in the aliphatic region (~2.2-2.5 ppm), each integrating to 3H. The two methyl groups are in different chemical environments and are not equivalent. |

| ¹³C NMR | - Aromatic Carbons: Six distinct signals. The carbon bearing the -OH group (C1) will be downfield (~150-160 ppm). The carbon bearing the -NO₂ group (C3) will also be significantly deshielded. The carbons attached to the methyl groups (C2, C6) and the remaining aromatic carbons (C4, C5) will appear at characteristic shifts. - Methyl Carbons: Two signals in the upfield region (~15-20 ppm). |

| IR Spectroscopy | - O-H Stretch: A broad absorption band around 3200-3500 cm⁻¹. - Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. - N-O Asymmetric Stretch: A strong, sharp peak around 1520-1560 cm⁻¹. - N-O Symmetric Stretch: A strong, sharp peak around 1340-1380 cm⁻¹. - C-N Stretch: Weaker absorption around 800-900 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 167. - Key Fragments: Expect loss of -NO₂ (m/z = 121), loss of -OH (m/z = 150), and other characteristic fragmentation patterns of substituted phenols. |

Synthesis and Reactivity Profile

The synthesis and subsequent reactions of this compound are governed by the directing effects of its substituents.

Proposed Synthesis Workflow

Two primary synthetic routes are plausible. The choice depends on the availability of starting materials and the desired control over isomer formation.

Route A: Direct Nitration of 2,6-Dimethylphenol

This is the most direct approach but may suffer from poor regioselectivity. The hydroxyl group is a strong ortho, para-director, while the methyl groups are weaker ortho, para-directors. The primary product of nitration is therefore expected to be 2,6-dimethyl-4-nitrophenol.[6] Formation of the 3-nitro isomer would be a minor product, requiring challenging chromatographic separation.

Route B: Diazotization-Hydrolysis of 2,6-Dimethyl-3-nitroaniline (Recommended)

This multi-step route offers superior regiochemical control and is the more logical choice for unambiguous synthesis. The general principle involves converting a primary aromatic amine into a diazonium salt, which is then displaced by a hydroxyl group upon heating in aqueous acid.[7][8]

Figure 2: Proposed synthesis via diazotization-hydrolysis.

Experimental Protocol (Route B - Predictive)

-

Diazotization:

-

Suspend 2,6-dimethyl-3-nitroaniline (1.0 eq) in an aqueous solution of sulfuric acid (~20-30%) in a flask equipped with a stirrer and thermometer.

-

Cool the suspension to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature does not exceed 5°C.[8]

-

Stir the mixture at 0-5°C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

-

Hydrolysis:

-

In a separate, larger flask equipped for distillation or with a reflux condenser, bring a volume of dilute aqueous sulfuric acid to a boil.

-

Slowly and carefully add the cold diazonium salt solution to the boiling acid.[9] The diazonium group will be displaced by -OH, with the evolution of nitrogen gas.

-

After the addition is complete, continue to boil for 15-20 minutes to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture. The product may precipitate or can be extracted with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization to yield pure this compound.

-

Predicted Chemical Reactivity

-

Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine (2,6-dimethyl-3-aminophenol) using standard reducing agents like Sn/HCl, H₂/Pd-C, or sodium dithionite. This resulting aminophenol is a versatile synthetic intermediate.

-

Reactions of the Phenolic Group: The hydroxyl group can undergo O-alkylation (Williamson ether synthesis) with alkyl halides under basic conditions, or O-acylation with acid chlorides or anhydrides to form esters.

-

Further Electrophilic Aromatic Substitution: The ring is highly activated by the -OH group and moderately activated by the two -CH₃ groups, but deactivated by the -NO₂ group. The powerful ortho, para-directing hydroxyl group will dominate. The position para to the hydroxyl (C4) is the most likely site for further substitution (e.g., halogenation, sulfonation), as the two ortho positions (C2, C6) are already blocked.

Relevance in Research and Drug Development

While specific applications for this compound are not documented, its structural motifs are highly relevant in medicinal chemistry.

-

Synthetic Building Block: Nitroaromatic compounds are crucial precursors for the synthesis of anilines, which are foundational in many pharmaceutical agents. The unique 2,3,6-substitution pattern provides a scaffold that is not readily accessible, allowing for the exploration of novel chemical space.

-

Fragment-Based Drug Design: As a substituted phenol, it could serve as a fragment for screening against biological targets. The hydroxyl group is an excellent hydrogen bond donor and acceptor, while the aromatic ring can engage in π-stacking interactions.

-

Physicochemical Probes: In fundamental research, comparing the biological or chemical activity of this isomer against the 4-nitro isomer could provide precise insights into the importance of resonance versus inductive effects for a particular molecular interaction.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. The following guidance is based on the known hazards of analogous compounds like 3-nitrophenol and 2,6-dimethylphenol.

| Hazard Category | Precautionary Measures and Response |

| Toxicity | Harmful if swallowed or in contact with skin. Do not eat, drink, or smoke when using. Wash skin thoroughly after handling. Wear protective gloves and clothing. Response: If swallowed, call a poison center or doctor. If on skin, wash with plenty of water. |

| Irritation | Causes skin irritation and serious eye damage. Wear protective gloves and eye/face protection. Response: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a doctor. |

| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. |

Conclusion

This compound represents an intriguing target for chemical exploration. While experimental data remains scarce, a robust understanding of its properties can be achieved through the application of core chemical principles and comparative analysis with its isomers. Its predicted physicochemical properties—particularly its moderate acidity and distinct spectroscopic signature—make it an identifiable and potentially useful molecule. The proposed synthesis via a diazotization-hydrolysis pathway offers a reliable method for its preparation, opening the door for its use as a specialized building block in drug discovery and materials science. This guide serves as a foundational document to stimulate and support such future investigations.

References

-

National Institute of Standards and Technology. (n.d.). Phenol, 2,6-dimethyl-4-nitro-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,6-Dimethyl-4-nitro-phenol. Retrieved from [Link]

-

Answer and Explanation. (n.d.). p-Nitrophenol and 2,6-dimethyl-4-nitrophenol both have pK_a = 7.15, but.... Retrieved from [Link]

-

Filo. (2023, November 4). p-Nitrophenol and 2,6-dimethyl-4-nitrophenol both have pKa 5 7.15, but 3,.... Retrieved from [Link]

-

Stack Exchange. (2015, April 11). Why should 2,6-dimethyl-4-nitrophenol be more acidic than 3,5-dimethyl-4-nitrophenol?. Retrieved from [Link]

-

Quora. (2017, May 7). Between 3,5-dimethyl-4-nitrophenol and 2,6-dimethyl-4-nitrophenol, which is the weaker acid? Why?. Retrieved from [Link]

-

Stack Exchange. (2023, May 15). Does nitration of phenol with nitric acid yields 2,6-dinitrophenol?. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,6-Dimethyl-4-nitrophenol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2-methyl-3-nitrophenol. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dimethyl-6-nitrophenol. Retrieved from [Link]

- Google Patents. (n.d.). EP0918220A1 - Diazonium ion assay reagents and methods for their use.

- Google Patents. (n.d.). US3714269A - Process for producing 2,6-dimethylphenol.

-

Wikipedia. (n.d.). 2,6-Xylenol. Retrieved from [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-NITROPHENOL. Retrieved from [Link]

Sources

- 1. sinfoobiotech.com [sinfoobiotech.com]

- 2. scbt.com [scbt.com]

- 3. homework.study.com [homework.study.com]

- 4. p-Nitrophenol and 2,6-dimethyl-4-nitrophenol both have pKa 5 7.15, but 3,.. [askfilo.com]

- 5. echemi.com [echemi.com]

- 6. 2,6-DIMETHYL-4-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]

- 7. byjus.com [byjus.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. prepchem.com [prepchem.com]

2,6-Dimethyl-3-nitrophenol CAS number

An In-Depth Technical Guide to 2,6-Dimethyl-3-nitrophenol and Its Isomeric Landscape for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, identified by the CAS number 6994-63-4 [1]. Due to the limited availability of detailed experimental data for this specific isomer, this document leverages the extensively studied isomeric analogue, 2,6-dimethyl-4-nitrophenol (CAS number 2423-71-4), to provide a robust framework for understanding the physicochemical properties, synthesis, handling, and potential applications of this class of compounds. By presenting a comparative analysis, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary for future investigation and application.

Introduction and Isomeric Differentiation

Within the realm of substituted aromatic compounds, nitrophenols represent a critical class of molecules with wide-ranging applications, from chemical synthesis to biological activity screening. This compound is a distinct isomer within the dimethyl-nitrophenol family. However, a survey of the scientific literature reveals a significant data gap for this compound when compared to its structural isomer, 2,6-dimethyl-4-nitrophenol.

The position of the nitro group (—NO₂) on the phenol ring profoundly influences the molecule's electronic properties, reactivity, and steric hindrance, thereby dictating its behavior in chemical and biological systems. This guide will focus on the well-documented properties and protocols of the 4-nitro isomer as a proxy to illuminate the technical landscape relevant to the 3-nitro variant.

Physicochemical Properties: A Comparative Overview

The structural arrangement of substituents directly impacts the physical and chemical characteristics of the molecule. The table below summarizes the known properties of this compound and its more-studied 4-nitro isomer.

| Property | This compound | 2,6-Dimethyl-4-nitrophenol |

| CAS Number | 6994-63-4[1] | 2423-71-4[2][3][4] |

| Molecular Formula | C₈H₉NO₃[1][5] | C₈H₉NO₃[2][4][6] |

| Molecular Weight | 167.16 g/mol [5] | 167.16 g/mol [2][3] |

| Appearance | Not specified | Yellow crystalline solid[6] |

| Melting Point | Not specified | 168 °C (decomposes)[3][6][7] |

| Boiling Point | Not specified | 297-298 °C[6] |

| Solubility | Not specified | Insoluble in water; soluble in organic solvents like alcohol, benzene, and chloroform.[4][6] |

| IUPAC Name | This compound | 2,6-dimethyl-4-nitrophenol[2] |

The acidity of nitrophenols is a key property influenced by isomerism. The electron-withdrawing nature of the nitro group stabilizes the phenoxide conjugate base through resonance. For 2,6-dimethyl-4-nitrophenol, this effect is pronounced. In contrast, for a related isomer, 3,5-dimethyl-4-nitrophenol, steric hindrance from the two adjacent methyl groups forces the nitro group out of the plane of the aromatic ring, inhibiting resonance and reducing acidity.[8] A similar, though less pronounced, steric interaction might be anticipated in the 3-nitro isomer.

Synthesis of Dimethyl-Nitrophenols: A Validated Protocol

The synthesis of dimethyl-nitrophenols is typically achieved through the electrophilic nitration of the corresponding dimethylphenol precursor. The following protocol, adapted from established methods for the synthesis of 2,6-dimethyl-4-nitrophenol, provides a robust and validated methodology.[9][10]

General Principle

The nitration of 2,6-dimethylphenol is regioselective. The hydroxyl group and the two methyl groups are ortho-, para-directing activators. The para-position (C4) is sterically more accessible than the ortho-positions (C3 and C5) relative to the bulky hydroxyl group, leading to the preferential formation of the 4-nitro isomer.

Experimental Protocol: Nitration of 2,6-Dimethylphenol

Objective: To synthesize 2,6-dimethyl-4-nitrophenol via metal nitrate-mediated nitration.

Materials:

-

2,6-Dimethylphenol

-

Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) or Iron (III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

-

Acetone

-

Celite (diatomaceous earth)

-

Sodium bicarbonate (NaHCO₃)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reactant Preparation: In a round-bottom flask, create a solid mixture of 2,6-dimethylphenol (1-3 equivalents) and the chosen metal nitrate catalyst (1 equivalent).[9][10]

-

Reaction Suspension: Add acetone to the solid mixture (approximately 10 mL per mmol of the phenol) to form a suspension.[9][10]

-

Reaction Conditions: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC. The reaction is typically allowed to proceed for 2-24 hours.[9][10]

-

Initial Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble inorganic materials. Wash the filter cake with a small amount of acetone to ensure complete recovery of the product.[9][10]

-

Neutralization: Transfer the filtrate to a beaker and carefully add solid sodium bicarbonate in small portions until the effervescence (CO₂ evolution) ceases. This step neutralizes any residual acidic species.[9][10]

-

Second Filtration: Filter the neutralized solution to remove the excess sodium bicarbonate and any precipitated salts.[9]

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator at a bath temperature of 25-35°C to yield the crude product.[9]

-

Purification: Purify the crude product by silica gel column chromatography to isolate the pure 2,6-dimethyl-4-nitrophenol.[9]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2,6-dimethyl-4-nitrophenol.

Applications and Research Relevance

While specific applications for this compound are not well-documented, the 4-nitro isomer serves as a valuable tool in several research areas.

-

Analytical Chemistry: It has been used as an internal standard for the quantification of other phenolic compounds, such as 4-nitrophenol and 3-methyl-4-nitrophenol, in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

-

Supramolecular Chemistry: It serves as a model substrate to study binding interactions with host molecules like cycloamyloses.[3]

-

Environmental Monitoring: In its phenolate form, 2,6-dimethyl-4-nitrophenol is utilized in the photometric determination of nitrogen oxides in the air.[7] In this method, NO and NO₂ are oxidized to dinitrogen pentoxide, which is then hydrolyzed to nitric acid and reacts with 2,6-dimethylphenol to form the colored 2,6-dimethyl-4-nitrophenol for quantification.[7]

The broader class of nitrophenols is known to exhibit various biological activities, including enzyme inhibition and antimicrobial properties, suggesting that this compound could be a candidate for screening in drug discovery programs.[6][10]

Safety, Handling, and Disposal

Handling nitrophenols requires strict adherence to safety protocols due to their potential hazards. The information below is generalized from safety data sheets (SDS) for structurally related compounds, including 3-nitrophenol and 2,6-dimethylphenol, and should be considered a baseline for handling any dimethyl-nitrophenol isomer.

Hazard Identification and Precautionary Measures

Nitrophenols are generally classified as harmful if swallowed, and can cause skin and serious eye irritation or damage.[11][12] The parent compound, 2,6-dimethylphenol, is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[13][14]

| Hazard Statement | Precautionary Measures |

| H301/H302: Toxic/Harmful if swallowed[12][14] | P270: Do not eat, drink or smoke when using this product.[12] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[14] |

| H311: Toxic in contact with skin[14] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[12] |

| H314/H315: Causes severe skin burns and eye damage / Causes skin irritation[12][13][15] | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[15] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[14] |

| H318/H319: Causes serious eye damage / Causes serious eye irritation[12][15] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][14][15] |

| H335: May cause respiratory irritation[15] | P261: Avoid breathing dust.[15] |

Protocol for Safe Handling and Emergency Response

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure safety showers and eyewash stations are readily accessible.[11]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (OSHA 29 CFR 1910.133 or European Standard EN166).[11][13]

-

Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.[13]

-

Respiratory Protection: If dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[13]

First Aid Measures:

-

Ingestion: Do NOT induce vomiting. Rinse mouth and immediately call a poison control center or physician.[13][14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[13][15]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[11][14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][13][15]

Storage and Disposal:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][15]

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11][13][15]

Laboratory Safety Workflow

Caption: A standard workflow for safely handling chemical reagents.

Conclusion

This compound (CAS: 6994-63-4) is a specific isomer whose detailed characterization remains an open area for scientific investigation. This guide has provided its core identifiers while utilizing the rich dataset of its analogue, 2,6-dimethyl-4-nitrophenol, to present a comprehensive technical overview relevant to this class of compounds. The provided protocols for synthesis and safety, alongside a discussion of potential applications, offer a valuable resource for researchers. Further exploration of the 3-nitro isomer's unique properties could yield novel applications in medicinal chemistry, materials science, and analytical research.

References

-

UPRM. (2018, January 19). SAFETY DATA SHEET. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3-Dimethyl-6-nitrophenol. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 2,6-dimethyl-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

CPAchem. (2024, January 11). Safety data sheet. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2-methyl-3-nitrophenol. Retrieved from [Link]

-

ChemBK. (2024, April 10). 2,6-Dimethyl-4-nitrophenol. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,6-Dimethyl-4-nitrophenol. Retrieved from [Link]

- Google Patents. (n.d.). US3714269A - Process for producing 2,6-dimethylphenol.

-

Chemistry Stack Exchange. (2015, April 11). Why should 2,6-dimethyl-4-nitrophenol be more acidic than 3,5-dimethyl-4-nitrophenol?. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-NITROPHENOL. Retrieved from [Link]

-

ESSLAB. (n.d.). 2,6-Dimethyl-4-nitrophenol. Retrieved from [Link]

Sources

- 1. sinfoobiotech.com [sinfoobiotech.com]

- 2. Phenol, 2,6-dimethyl-4-nitro- [webbook.nist.gov]

- 3. 2,2,6-二甲基-4-硝基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. scbt.com [scbt.com]

- 6. chembk.com [chembk.com]

- 7. 2,6-Dimethyl-4-nitrophenol – Wikipedia [de.wikipedia.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. 2,6-DIMETHYL-4-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. uprm.edu [uprm.edu]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. bg.cpachem.com [bg.cpachem.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Molecular Structure and Properties of 2,6-Dimethyl-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-3-nitrophenol is a substituted aromatic compound belonging to the nitrophenol family. While its isomers, particularly 2,6-dimethyl-4-nitrophenol, have been more extensively studied, the unique positioning of the nitro group in the 3-position imparts distinct electronic and steric characteristics that warrant a thorough investigation. This guide provides a comprehensive overview of the molecular structure, synthesis, purification, and analytical characterization of this compound. In the absence of extensive experimental data for this specific isomer, this document leverages established chemical principles, comparative data from related compounds, and predictive methodologies to offer a robust technical resource for researchers in drug discovery and chemical synthesis.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and application in research settings.

| Property | Value | Source/Method |

| Chemical Name | This compound | IUPAC Nomenclature |

| CAS Number | 6994-63-4 | [1] |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.17 g/mol | [1] |

| Predicted pKa | ~8.0 | Based on substituent effects |

| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane. | Comparative analysis with isomers |

| Appearance | Expected to be a crystalline solid. | General property of nitrophenols |

Synthesis and Purification

The synthesis of this compound from 2,6-dimethylphenol requires careful control of reaction conditions to achieve the desired regioselectivity, as the hydroxyl and methyl groups are ortho- and para-directing. Nitration at the meta position is generally less favored.

Synthesis Workflow

Caption: A generalized workflow for the synthesis and purification of this compound.

Experimental Protocol: Regioselective Nitration

This protocol is designed to favor the formation of the 3-nitro isomer by controlling the reaction temperature and the nitrating agent.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,6-dimethylphenol (1.0 eq) in acetic anhydride at room temperature.

-

Cooling: Cool the solution to -10°C using an ice-salt bath.

-

Nitration: Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and acetic anhydride dropwise via the dropping funnel, ensuring the temperature does not exceed 0°C. The slow addition and low temperature are critical to control the exothermic reaction and influence the regioselectivity.[2][3]

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Workup: Slowly pour the reaction mixture into ice-cold water with vigorous stirring. Neutralize the solution with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic extract under reduced pressure to obtain the crude product. Purify the crude mixture by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the 3-nitro isomer from the more polar 4-nitro and dinitro byproducts.

Molecular Structure and Spectroscopic Analysis

Due to the scarcity of published experimental spectra for this compound, this section provides predicted spectroscopic data based on established principles and comparison with its well-characterized isomer, 2,6-dimethyl-4-nitrophenol.

Molecular Structure

Caption: 2D molecular structure of this compound.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in CDCl₃ would exhibit distinct signals for the aromatic protons, the methyl groups, and the hydroxyl proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.3-7.5 | d | 1H | H-4 | Aromatic proton ortho to the nitro group, expected to be downfield. |

| ~6.9-7.1 | d | 1H | H-5 | Aromatic proton meta to the nitro group. |

| ~5.5-6.5 | br s | 1H | -OH | Broad singlet, chemical shift is concentration and solvent dependent. |

| ~2.3 | s | 3H | 2-CH₃ | Methyl group adjacent to the hydroxyl group. |

| ~2.2 | s | 3H | 6-CH₃ | Methyl group. |

Comparative Insight: In contrast, the ¹H NMR spectrum of 2,6-dimethyl-4-nitrophenol shows a singlet for the two equivalent aromatic protons at a downfield position due to the para-nitro group's electron-withdrawing effect.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum provides a carbon fingerprint of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150-155 | C-1 (C-OH) | Carbon attached to the electronegative oxygen. |

| ~125-130 | C-2 (C-CH₃) | |

| ~145-150 | C-3 (C-NO₂) | Carbon attached to the nitro group, significantly downfield. |

| ~120-125 | C-4 | |

| ~130-135 | C-5 | |

| ~130-135 | C-6 (C-CH₃) | |

| ~15-20 | 2-CH₃ | |

| ~15-20 | 6-CH₃ |

Comparative Insight: The chemical shifts of the aromatic carbons in 2,6-dimethyl-4-nitrophenol are influenced by the symmetry of the molecule, with fewer signals observed compared to the less symmetrical 3-nitro isomer.

FTIR Spectroscopy (Predicted)

The infrared spectrum is expected to show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-3600 (broad) | O-H stretch | Phenolic -OH |

| 3000-3100 | C-H stretch | Aromatic |

| 2850-2960 | C-H stretch | Methyl (-CH₃) |

| 1520-1560 (strong) | N-O asymmetric stretch | Nitro (-NO₂) |

| 1340-1380 (strong) | N-O symmetric stretch | Nitro (-NO₂) |

| 1450-1600 | C=C stretch | Aromatic ring |

| 1180-1260 | C-O stretch | Phenolic |

Mass Spectrometry (Predicted Fragmentation)

Electron ionization mass spectrometry (EI-MS) would likely lead to a series of characteristic fragment ions.

-

Molecular Ion (M⁺): A peak at m/z = 167, corresponding to the molecular weight of the compound.

-

[M-OH]⁺: A fragment at m/z = 150, resulting from the loss of the hydroxyl radical.

-

[M-NO₂]⁺: A fragment at m/z = 121, due to the loss of the nitro group.

-

[M-CH₃]⁺: A fragment at m/z = 152, from the loss of a methyl radical.

Sources

An In-depth Technical Guide to the Synthesis of 2,6-Dimethyl-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-3-nitrophenol is a substituted phenol derivative with potential applications in medicinal chemistry and materials science. Its specific substitution pattern, with a nitro group positioned meta to the hydroxyl group and flanked by two methyl groups, presents a unique synthetic challenge. The ortho-para directing effects of the hydroxyl and methyl groups make direct nitration of 2,6-dimethylphenol an unviable route for obtaining the 3-nitro isomer in significant yields. This technical guide provides a comprehensive overview of a viable multi-step synthesis pathway, detailing the underlying chemical principles, experimental protocols, and critical process parameters. The proposed pathway navigates the challenges of regioselectivity by employing a strategic sequence of reactions, including nitration of a protected aniline derivative, reduction, and a subsequent Sandmeyer-type reaction.

Strategic Overview of the Synthesis Pathway

The synthesis of this compound is best approached through an indirect, multi-step pathway that establishes the desired substitution pattern on the aromatic ring prior to the introduction of the hydroxyl group. The core of this strategy lies in the use of a Sandmeyer reaction on a suitably substituted aniline precursor. The overall proposed synthesis is a four-step process commencing with the nitration of 2,6-dimethyl-N,N-dimethylaniline.

Figure 1: Proposed multi-step synthesis pathway for this compound.

Step 1: Nitration of 2,6-Dimethyl-N,N-dimethylaniline

The initial step involves the regioselective nitration of 2,6-dimethyl-N,N-dimethylaniline. The N,N-dimethylamino group is a strong activating and ortho-, para-directing group. However, under strongly acidic conditions, it is protonated to form an N,N-dimethylanilinium ion. This protonated group is deactivating and meta-directing. This electronic effect, combined with the steric hindrance from the two ortho-methyl groups, directs the incoming nitro group to the meta position (position 3).

Experimental Protocol:

-

Dissolution: In a reaction vessel equipped with a stirrer and a cooling bath, dissolve 40 mL of 2,6-dimethyl-N,N-dimethylaniline in 88 mL of concentrated sulfuric acid. It is crucial to maintain the temperature below 15°C during this process to control the exothermic reaction.[1]

-

Nitration: While maintaining the temperature below 15°C, add 35 mL of concentrated nitric acid dropwise to the solution.[1]

-

Reaction: After the addition is complete, allow the mixture to react for one hour.[1]

-

Work-up: Pour the reaction mixture into cold water and neutralize it with sodium carbonate. This will cause the precipitation of 3-nitro-2,6-dimethyl-N,N-dimethylaniline as crystals.[1]

-

Isolation: Collect the crystals by filtration and wash them with cold water to remove any residual acid and inorganic salts.

Figure 2: Workflow for the nitration of 2,6-dimethyl-N,N-dimethylaniline.

Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group in 3-nitro-2,6-dimethyl-N,N-dimethylaniline to a primary amine. This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents. Catalytic hydrogenation is a clean and efficient method.

Experimental Protocol:

-

Catalyst Slurry: In a hydrogenation vessel, prepare a slurry of 3-nitro-2,6-dimethyl-N,N-dimethylaniline in a suitable solvent such as ethanol. Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-4 bar) and stir the mixture at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Isolation: Upon completion, filter the reaction mixture to remove the catalyst. The filtrate contains the desired 3-amino-2,6-dimethyl-N,N-dimethylaniline. The solvent can be removed under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

Step 3: Diazotization and Hydrolysis (Sandmeyer-type Reaction)

This step is the cornerstone of the synthesis, converting the amino group into a hydroxyl group via a diazonium salt intermediate. The primary aromatic amine is first treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This salt is then hydrolyzed by heating in an aqueous acidic solution to yield the corresponding phenol.

Experimental Protocol:

-

Diazotization: Dissolve the crude 3-amino-2,6-dimethyl-N,N-dimethylaniline in a mixture of a strong acid (e.g., sulfuric acid) and water, and cool the solution to 0-5°C in an ice-salt bath. Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. The formation of the diazonium salt is typically indicated by a color change.

-

Hydrolysis: After the addition of sodium nitrite is complete, slowly warm the reaction mixture. The diazonium salt will decompose, releasing nitrogen gas and forming the phenol. In some cases, gentle heating (pyrolysis) may be required to drive the hydrolysis to completion.[1] A two-phase system with an organic solvent like cyclopentyl methyl ether (CPME) and water can be effective for the hydrolysis of diazonium salts, often leading to higher yields.[2]

-

Work-up: After the evolution of nitrogen gas ceases, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the organic extract with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude 3-hydroxy-2,6-dimethyl-N,N-dimethylaniline.

Step 4: N-Demethylation

The final step is the removal of the two methyl groups from the nitrogen atom to yield the target this compound. This can be a challenging transformation, and several methods are available. One effective method for the demethylation of N,N-dimethylanilines involves the use of phenyl chloroformate in an ionic liquid.[3]

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, dissolve the crude 3-hydroxy-2,6-dimethyl-N,N-dimethylaniline in an ionic liquid such as 1-butyl-3-methylimidazolium chloride ([bmim]Cl).

-

Demethylation: Add phenyl chloroformate to the solution and heat the mixture. The reaction progress can be monitored by TLC or GC.

-

Hydrolysis: After the demethylation is complete, the resulting carbamate intermediate is hydrolyzed under acidic or basic conditions to yield the final product.

-

Purification: The final product, this compound, can be purified by column chromatography or recrystallization.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | 2,6-Dimethyl-N,N-dimethylaniline | Conc. H₂SO₄, Conc. HNO₃ | 3-Nitro-2,6-dimethyl-N,N-dimethylaniline | Good |

| 2 | 3-Nitro-2,6-dimethyl-N,N-dimethylaniline | H₂, Pd/C | 3-Amino-2,6-dimethyl-N,N-dimethylaniline | High |

| 3 | 3-Amino-2,6-dimethyl-N,N-dimethylaniline | NaNO₂, H₂SO₄, H₂O | 3-Hydroxy-2,6-dimethyl-N,N-dimethylaniline | Moderate to Good |

| 4 | 3-Hydroxy-2,6-dimethyl-N,N-dimethylaniline | Phenyl chloroformate, [bmim]Cl | This compound | Moderate |

Alternative Synthetic Considerations

While the presented pathway is a logical and feasible approach, other synthetic strategies could be explored. For instance, starting from a different precursor where the 3-nitro substitution is already in place could be an option. However, the availability and cost of such precursors would need to be considered. Direct nitration of 2,6-dimethylphenol under various conditions has been extensively studied, but it consistently leads to the formation of the 4-nitro isomer as the major product, making it an unsuitable method for the synthesis of the 3-nitro isomer.

Conclusion

The synthesis of this compound requires a strategic, multi-step approach to overcome the directing effects of the substituents on the aromatic ring. The pathway detailed in this guide, involving the nitration of a protected aniline, reduction, a Sandmeyer-type reaction, and final deprotection, provides a robust and scientifically sound method for obtaining this valuable compound. The provided experimental protocols, based on established chemical transformations, offer a solid foundation for researchers and drug development professionals to successfully synthesize this compound for further investigation and application.

References

-

Oxidative N-demethylation of N,N-dimethylaniline by purified isozymes of cytochrome P-450. (n.d.). Retrieved from [Link]

-

Synthesis of 3-hydroxy-2,6-dimethyl-N,N-dimethylaniline. (n.d.). PrepChem.com. Retrieved from [Link]

-

Hydrolysis of Diazonium Salts Using a Two-Phase System (CPME and Water). (2025). MDPI. Retrieved from [Link]

Sources

2,6-Dimethyl-3-nitrophenol solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2,6-Dimethyl-3-nitrophenol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a key chemical intermediate. Recognizing the scarcity of specific quantitative solubility data in public literature, this document delivers a multi-faceted approach for researchers, scientists, and drug development professionals. It begins by elucidating the foundational physicochemical principles that govern the solubility of this molecule, focusing on its structural attributes such as the hydroxyl, nitro, and methyl functional groups. Based on these principles and data from structurally analogous compounds, this guide presents an expected solubility profile across a range of common organic solvents. The cornerstone of this document is a detailed, field-proven experimental protocol for the accurate determination of solubility using the isothermal shake-flask method coupled with UV-Vis spectrophotometry, empowering researchers to generate precise, reliable data in their own laboratory settings.

Part 1: Foundational Physicochemical Characteristics of this compound

This compound is an aromatic organic compound with the molecular formula C₈H₉NO₃.[1] Its structure, featuring a phenol backbone substituted with two methyl groups and a nitro group, dictates its chemical behavior and physical properties, most notably its solubility. Understanding these characteristics is paramount for its application in chemical synthesis, formulation, and purification processes.

The key functional groups influencing solubility are:

-

Hydroxyl (-OH) Group: This group can act as a hydrogen bond donor, promoting interaction with polar protic solvents.

-

Nitro (-NO₂) Group: As a strong electron-withdrawing group and a hydrogen bond acceptor, it increases the molecule's polarity.

-

Methyl (-CH₃) Groups: These nonpolar, hydrophobic groups, positioned at the 2 and 6 (ortho) positions relative to the hydroxyl group, introduce steric hindrance. This can influence intermolecular interactions, including how effectively the hydroxyl group can interact with solvent molecules.[2]

-

Aromatic Ring: The benzene ring itself is nonpolar and contributes to the compound's lipophilic character.

The interplay between the polar hydroxyl and nitro groups and the nonpolar methyl and aromatic components results in a molecule with a nuanced solubility profile, exhibiting affinity for a range of organic solvents.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 2,6-Dimethyl-4-nitrophenol | p-Nitrophenol |

| Molecular Formula | C₈H₉NO₃ | C₈H₉NO₃[3] | C₆H₅NO₃[4] |

| Molecular Weight | 167.16 g/mol [1] | 167.16 g/mol [3] | 139.11 g/mol |

| Appearance | Yellow crystalline solid[5][6] | Colorless to pale yellow solid | |

| pKa | ~7.15[3][7] | 7.16 at 22 °C[8] |

Note: Specific experimental data for this compound is limited. Values for related isomers are provided for comparative purposes.

The positioning of the nitro group is critical. For instance, the acidity (pKa) of 2,6-dimethyl-4-nitrophenol is significantly influenced by the electronic effects of the nitro group.[3] A similar influence is expected for the 3-nitro isomer, affecting its potential for ionization and solubility in basic or highly polar media.

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Methodology

Step 1: Preparation of Saturated Solution

-

Add an excess amount of solid this compound to a series of sealed glass flasks, each containing a known volume of the desired organic solvent. A visual excess of solid must remain at the bottom of the flask. [9]2. Seal the flasks tightly to prevent solvent evaporation. [9]3. Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the flasks for a predetermined period. To ensure equilibrium, it is crucial to establish the time required to reach saturation. This can be done by taking measurements at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

Step 2: Sample Preparation and Analysis (UV-Vis Spectrophotometry)

This method is suitable for chromophoric compounds like nitrophenols.

-

Determine λmax: Prepare a dilute solution of the compound in the solvent of interest. Scan the solution using the spectrophotometer to find the wavelength of maximum absorbance (λmax). For structurally similar p-nitrophenol, λmax is around 317 nm in acidic solution. The λmax for this compound should be determined experimentally.

-

Prepare Calibration Curve:

-

Create a series of standard solutions of known concentrations by accurately weighing the compound and dissolving it in the solvent using volumetric flasks.

-

Measure the absorbance of each standard solution at the determined λmax. * Plot a graph of absorbance versus concentration. The resulting calibration curve should be linear and adhere to the Beer-Lambert law. 3. Analyze Saturated Sample:

-

Once equilibrium is reached (Step 1), stop agitation and allow the flasks to stand in the temperature bath for at least 2 hours for the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of your calibration curve. * Measure the absorbance of the diluted sample at λmax.

-

Step 3: Calculation of Solubility

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor. 3. Express the final solubility in desired units, such as g/L or mol/L.

Conclusion

While specific quantitative solubility data for this compound remains sparse in the literature, a robust understanding of its physicochemical properties allows for a reliable prediction of its behavior in various organic solvents. The molecule's polarity, driven by its hydroxyl and nitro groups, suggests high solubility in polar protic and aprotic solvents, with limited solubility in non-polar media. For applications requiring precise solubility values, the detailed shake-flask protocol provided in this guide offers a validated and authoritative method for researchers to generate this critical data, ensuring the successful design of experiments, purification schemes, and formulation strategies.

References

- An In-depth Technical Guide to the Solubility of 2-Nitrophenol - Benchchem.

- An In-depth Technical Guide to the Solubility and Stability of 4-Amino-2-nitrophenol - Benchchem.

- 4-Nitrophenol - Solubility of Things.

- Solubility of p-nitrophenol in various substances? - Chemistry Stack Exchange.

- Solvation of nitrophenol isomers: consequences for solute electronic structure and alkane/w

- Which is the best organic solvent for nitrophenol solubility and extraction?

- 2,6-dimethyl-4-nitrophenol | Solubility of Things.

- Stability of 2,6-Dimethyl-4-nitrophenol in different solvent m

- 2,6-Dimethyl-4-nitrophenol - ChemBK.

- A Comparative Analysis of 3,5-Dimethyl-4-nitrophenol and 2,6-Dimethyl-4-nitrophenol for Researchers and Drug Development Profess - Benchchem.

- This compound | SCBT - Santa Cruz Biotechnology.

- Solubility of 4-Bromo-2,3-dimethyl-6-nitrophenol in common lab solvents - Benchchem.

- Why should 2,6-dimethyl-4-nitrophenol be more acidic than 3,5-dimethyl-4-nitrophenol?

Sources

- 1. scbt.com [scbt.com]

- 2. Solvation of nitrophenol isomers: consequences for solute electronic structure and alkane/water partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chembk.com [chembk.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide to the Physicochemical Characterization of 2,6-Dimethyl-3-nitrophenol with a Focus on Melting Point Determination

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise characterization of molecular compounds is a cornerstone of chemical research and drug development. The melting point is a fundamental thermodynamic property that serves as a critical indicator of a substance's purity and identity. This guide provides a comprehensive overview of the theoretical principles and practical methodologies for determining the melting point of 2,6-dimethyl-3-nitrophenol. While specific experimental data for this particular isomer is not prevalent in publicly accessible literature, this document outlines the necessary steps for its empirical determination, from synthesis and purification to the execution of a precise melting point analysis. By contextualizing the target molecule within the broader family of dimethyl-nitrophenol isomers, we highlight the structural nuances that influence melting behavior. This guide is intended to serve as a self-validating framework for researchers to generate reliable physicochemical data for novel or uncharacterized compounds.

Introduction: The Significance of this compound and Its Melting Point

This compound is an aromatic organic compound featuring a phenol ring substituted with two methyl groups and a nitro group. As with other nitrophenols, its chemical properties are of interest in various fields, including synthetic chemistry and material science. The molecular structure is defined by the following characteristics:

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| CAS Number | 6994-63-4 | [2] |

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase under atmospheric pressure. For a pure substance, this transition occurs over a narrow temperature range. This physical constant is indispensable for:

-

Compound Identification: Comparing an experimentally determined melting point with a known literature value can help to confirm the identity of a compound.

-

Purity Assessment: Impurities disrupt the crystal lattice of a solid, typically causing a depression and broadening of the melting point range.

A thorough literature search reveals a notable absence of a consistently reported experimental melting point for this compound. This underscores the necessity for its empirical determination by researchers working with this compound. This guide provides the theoretical and practical framework to achieve this with high fidelity.

Theoretical Framework: The Thermodynamics of Melting

The melting of a crystalline solid is a first-order phase transition governed by the principles of thermodynamics. At the melting point, the solid and liquid phases are in equilibrium, and the change in Gibbs free energy (ΔG) for the process is zero.

Melting Point Depression

The presence of a soluble impurity disrupts the crystalline lattice of the solid and lowers the chemical potential of the liquid phase. This results in a lower melting point for the mixture compared to the pure substance. According to the Clausius-Clapeyron equation, for small mole fractions of an impurity, the melting point depression is proportional to the mole fraction of the impurity. This phenomenon is a powerful tool for assessing the purity of a synthesized compound. A sharp melting range (typically ≤ 1°C) is indicative of high purity.

Structural Influences on Melting Point

The melting point of a compound is significantly influenced by the strength of its intermolecular forces. For isomers like dimethyl-nitrophenols, the substitution pattern on the aromatic ring dictates the molecule's ability to pack efficiently in a crystal lattice and the nature of its intermolecular interactions (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces).

As illustrated in the table below, the melting points of dimethyl-nitrophenol isomers vary considerably, emphasizing that the melting point of this compound cannot be accurately inferred from its isomers and must be determined experimentally.

| Compound | Melting Point (°C) | Source |

| 2,6-Dimethyl-4-nitrophenol | 168 (decomposes) | [3] |

| 3-Nitrophenol | 96 - 98 | [4] |

| 2-Nitrophenol | 44 - 45 | [5] |

Synthesis and Purification: Prerequisites for Accurate Analysis

An accurate melting point determination is contingent on the purity of the sample. Therefore, the synthesis and subsequent purification of this compound are critical preliminary steps.

Synthesis Pathway

A plausible synthetic route for this compound involves the electrophilic nitration of 2,6-dimethylphenol. The hydroxyl group of the phenol is an activating group, directing the electrophilic substitution to the ortho and para positions. However, the existing methyl groups will also influence the regioselectivity of the nitration.

A general procedure for the nitration of phenols involves reacting the starting phenol with a nitrating agent, such as nitric acid, often in the presence of a catalyst or a specific solvent system.[6][7]

Purification Protocols

Purification is essential to remove unreacted starting materials, byproducts (such as other isomers), and residual solvents.

A. Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a suitable hot solvent and allowing it to crystallize upon cooling. The principle is that the desired compound is soluble in the hot solvent but less soluble in the cold solvent, while the impurities are either insoluble in the hot solvent or remain dissolved in the cold solvent.

Step-by-Step Recrystallization Protocol:

-

Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid to dissolve it completely.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. The flask can then be placed in an ice bath to maximize the yield.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

-

Drying: Dry the crystals thoroughly to remove any residual solvent, which could otherwise depress the melting point.

B. Column Chromatography

For separating mixtures of isomers or removing impurities with similar solubility, column chromatography is a more powerful technique.[7] The separation is based on the differential adsorption of the compounds onto a stationary phase (e.g., silica gel) as a mobile phase (solvent) is passed through the column.

Experimental Determination of Melting Point: The Capillary Method

The capillary method is a widely used and accurate technique for determining the melting point of a solid organic compound.[2][8][9][10]

Required Equipment

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

Purified, dry sample of this compound

Step-by-Step Protocol

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

-

Loading the Capillary Tube:

-

Tap the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the solid into the bottom.

-

The packed sample should have a height of 2-3 mm.

-

-

Melting Point Measurement:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting range. This will save time during the precise measurement.

-

Precise Determination: Using a fresh sample, heat the apparatus to a temperature about 15-20°C below the approximate melting point.

-

Set the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate determination.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).

-

-

Data Recording:

-

Record the melting point as a range (e.g., T₁ - T₂ °C). For a pure compound, this range should be narrow.

-

Workflow Diagram

Caption: Figure 1: Experimental Workflow for Melting Point Determination.

Interpretation and Troubleshooting

-

Sharp Melting Range (e.g., 0.5-1°C): Indicates a high degree of purity.

-

Broad Melting Range (> 2°C): Suggests the presence of impurities. Further purification may be required.

-

Decomposition: If the sample darkens or changes color significantly before or during melting, it may be decomposing. Record the temperature at which decomposition begins.

-

Sublimation: If the solid disappears from the bottom of the capillary tube and reappears at the top before melting, the substance is subliming. In such cases, using a sealed capillary tube may be necessary.

Safety and Handling of Nitrophenols

Nitrophenols and their derivatives should be handled with care, following standard laboratory safety procedures.[4][11][12]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Health Hazards: Nitrophenols can be harmful if swallowed, inhaled, or absorbed through the skin. They may cause skin and eye irritation.[11][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

References

- Sinfoo Biotech. (n.d.). This compound, (CAS# 6994-63-4).

- University of Alberta. (n.d.). Melting point determination. Retrieved from University of Alberta Chemistry website.

- Sigma-Aldrich. (2025). Safety Data Sheet: 3-Nitrophenol.

- Fisher Scientific. (2010). Safety Data Sheet: 2,6-Dimethylphenol.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Clarion University. (n.d.). Determination of Melting Point.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- University of Colorado Boulder. (n.d.). Experiment 1 - Melting Points. Retrieved from University of Colorado Boulder, Department of Chemistry website.

- ChemicalBook. (n.d.). 2,6-DIMETHYL-4-NITROPHENOL synthesis.

- PubChem. (n.d.). 2,3-Dimethyl-6-nitrophenol.

- University of Puerto Rico at Mayagüez. (2018). Safety Data Sheet: 3-Nitrophenol.

- ChemBK. (2024). 2,6-Dimethyl-4-nitrophenol.

- ECHEMI. (n.d.). 2,6-Dimethyl-4-nitrophenol SDS.

- UKEssays. (2017). Synthesis and Purification of Nitrophenols.

- Sigma-Aldrich. (n.d.). 2,6-Dimethylphenol for synthesis.

- Organic Syntheses. (n.d.). m-NITROPHENOL.

- PrepChem. (n.d.). Preparation of 2-methyl-3-nitrophenol.

- ChemicalBook. (n.d.). This compound.

- NIST. (n.d.). Phenol, 2,6-dimethyl-4-nitro-.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 2,6-Dimethyl-4-nitrophenol.

- PubChem. (n.d.). 2-Nitrophenol.

Sources

- 1. scbt.com [scbt.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chembk.com [chembk.com]

- 4. uprm.edu [uprm.edu]

- 5. 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,6-DIMETHYL-4-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]

- 7. ukessays.com [ukessays.com]

- 8. pennwest.edu [pennwest.edu]

- 9. byjus.com [byjus.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,6-Dimethyl-3-nitrophenol

Foreword: The Imperative of Spectroscopic Analysis in Molecular Characterization

In the realm of drug development and chemical research, the unambiguous identification and structural elucidation of a molecule are paramount. Spectroscopic techniques form the bedrock of this characterization, providing a detailed "fingerprint" of a compound's molecular architecture. This guide focuses on 2,6-dimethyl-3-nitrophenol, a substituted aromatic compound whose utility in synthesis and research necessitates a thorough understanding of its spectral properties.

Due to the relative scarcity of published experimental spectra for this specific isomer, this document adopts a dual approach. It provides detailed, field-proven protocols for acquiring high-quality spectroscopic data and complements this with robustly predicted spectral values derived from established computational models and comparison with structurally similar analogues. This methodology serves not only as a reference for this compound but also as a practical framework for characterizing novel or sparsely documented compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

Guiding Principles of NMR

The core principle of NMR lies in the interaction of nuclear spins with an external magnetic field. Nuclei in different chemical environments experience slightly different local magnetic fields due to the shielding or deshielding effects of surrounding electrons. This results in distinct resonance frequencies, reported as chemical shifts (δ) in parts per million (ppm). For this compound, the unique substitution pattern creates a distinct magnetic environment for each set of protons and carbon atoms.

Predicted NMR Data for this compound

The following data are predicted using validated computational algorithms and are presented as a reliable guide for experimental analysis.[1][2][3] Data is referenced against Tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, in CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Rationale for Prediction |

| Aromatic H (H-4) | ~7.85 | Doublet | 1H | Deshielded by the adjacent electron-withdrawing nitro group. |

| Aromatic H (H-5) | ~7.10 | Doublet | 1H | Less deshielded than H-4, coupled to H-4. |

| Hydroxyl H (OH) | ~5.5 - 6.5 | Broad Singlet | 1H | Chemical shift is variable, dependent on concentration and solvent. Broadened due to chemical exchange. |

| Methyl H (2-CH₃) | ~2.35 | Singlet | 3H | Typical range for methyl groups on an aromatic ring. |

| Methyl H (6-CH₃) | ~2.25 | Singlet | 3H | Slightly different chemical environment compared to the 2-CH₃ due to proximity to the nitro group. |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Rationale for Prediction |

| C-1 (C-OH) | ~154 | Attached to the electronegative oxygen atom. |

| C-3 (C-NO₂) | ~148 | Attached to the strongly electron-withdrawing nitro group. |

| C-5 | ~138 | Aromatic C-H. |

| C-2 (C-CH₃) | ~130 | Aromatic carbon attached to a methyl group. |

| C-4 | ~125 | Aromatic C-H. |

| C-6 (C-CH₃) | ~122 | Aromatic carbon attached to a methyl group. |

| Methyl C (2-CH₃) | ~18 | Typical range for aromatic methyl carbons. |

| Methyl C (6-CH₃) | ~16 | Typical range for aromatic methyl carbons. |

Note on Comparative Analysis: The experimental data for the related isomer, 2,6-dimethyl-4-nitrophenol, shows two equivalent aromatic protons at 7.88 ppm and two equivalent methyl groups at 2.25 ppm due to the molecule's symmetry.[4] The asymmetric nature of this compound is the key reason for the prediction of distinct signals for each aromatic proton and each methyl group, a critical differentiating feature to look for experimentally.

Self-Validating Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-fidelity, reproducible NMR data.

-

Sample Preparation :

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[4]

-

Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it must dissolve the sample without contributing interfering signals.

-

Add a small amount of an internal standard, typically TMS (0.03% v/v), for accurate chemical shift referencing.

-

Ensure complete dissolution, using gentle vortexing if necessary. The solution must be free of any particulate matter, which can degrade spectral quality.[4]

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a high-quality, clean 5 mm NMR tube.

-

-

Instrument Setup & Calibration :

-

Insert the sample into the NMR spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for stabilizing the magnetic field.

-

Shim the magnetic field to optimize its homogeneity across the sample volume. This is an iterative process aimed at achieving narrow, symmetrical peak shapes.

-

-

Data Acquisition :

-

Acquire a preliminary ¹H spectrum with a small number of scans to check shimming and sample concentration.

-

Set the appropriate spectral width, acquisition time, and relaxation delay. For ¹³C NMR, a longer relaxation delay and a greater number of scans are typically required due to the low natural abundance of ¹³C and its longer relaxation times.

-

Acquire the final ¹H and ¹³C spectra.

-

NMR Experimental Workflow

Infrared (IR) Spectroscopy: Identifying Molecular Vibrations

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations.

Guiding Principles of IR

An IR spectrum plots transmittance or absorbance against wavenumber (cm⁻¹). Specific bonds and functional groups give rise to characteristic absorption bands. For this compound, key diagnostic peaks will arise from the O-H group of the phenol, the C-H bonds of the methyl and aromatic groups, the C=C bonds of the aromatic ring, and the N-O bonds of the nitro group.[5][6]

Predicted IR Absorption Data

The following table summarizes the expected characteristic absorption bands for this compound.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale for Prediction |

| 3200 - 3500 | O-H stretch (phenol) | Strong, Broad | The broadness is a hallmark of hydrogen bonding between phenol molecules.[7][8] |

| 3000 - 3100 | Aromatic C-H stretch | Medium | Characteristic of C-H bonds where the carbon is sp² hybridized.[9][10] |

| 2850 - 2960 | Aliphatic C-H stretch | Medium | Arises from the C-H bonds of the two methyl groups.[9] |

| 1500 - 1600 | Aromatic C=C ring stretch | Medium-Strong | Aromatic rings typically show two or more bands in this region.[10][11] |